molecular formula C21H21FN2O4S B142504 3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid CAS No. 141281-95-0

3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid

Cat. No.: B142504
CAS No.: 141281-95-0
M. Wt: 416.5 g/mol
InChI Key: LDXDSHIEDAPSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid, commonly known as Ramatroban (CAS: 116649-85-5), is a carbazole derivative with a molecular formula of C₂₁H₂₁FN₂O₄S and a molecular weight of 416.47 g/mol . It features a tetrahydrocarbazole core substituted with a 4-fluorophenylsulfonylamino group at the 3-position (R-configuration) and a propanoic acid chain at the 9-position . Ramatroban is a dual antagonist of the thromboxane A₂ (TP) receptor and prostaglandin D₂ receptor 2 (DP2/CRTH2), with therapeutic applications in immunomodulation and COVID-19-associated lymphopenia .

Properties

IUPAC Name

3-[3-[(4-fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c22-14-5-8-16(9-6-14)29(27,28)23-15-7-10-20-18(13-15)17-3-1-2-4-19(17)24(20)12-11-21(25)26/h1-6,8-9,15,23H,7,10-13H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXDSHIEDAPSSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861240
Record name 3-{3-[(4-Fluorobenzene-1-sulfonyl)amino]-1,2,3,4-tetrahydro-9H-carbazol-9-yl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[3-[(4-Fluorophenyl)sulfonylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]propanoic acid is a complex organic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Overview of the Compound

The compound belongs to the class of tetrahydrocarbazole derivatives, which are known for a variety of biological activities. The presence of the sulfonamide group and the fluorophenyl moiety enhances its pharmacological potential.

Pharmacological Activities

1. Anticancer Activity

Research indicates that tetrahydrocarbazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, the MTT assay has been employed to evaluate cytotoxicity against HT-29 colon cancer cells, revealing IC50 values that suggest effective inhibition of cell proliferation .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Reference
This compoundHT-29TBD
2-nitro phenyl-N-[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl] thio semicarbazoneHT-29TBD

2. Neuroprotective Effects

The compound has shown promise in neuroprotection. Studies using butyrylcholinesterase (BuChE) inhibition assays indicate that certain tetrahydrocarbazole derivatives can act as BuChE inhibitors. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s .

Table 2: Neuroprotective Activity Data

CompoundAssay TypeIC50 (μM)Reference
Compound 4a (similar structure)BuChE Inhibition0.088±0.0009

3. Anti-inflammatory Properties

Tetrahydrocarbazole derivatives have also been evaluated for anti-inflammatory activity using carrageenan-induced edema models in rats. The results indicate a significant reduction in inflammation markers .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound is likely to influence signaling pathways associated with cell proliferation and apoptosis.

Case Studies

Several studies have documented the effectiveness of related compounds in clinical settings:

  • Case Study on Cancer Treatment : A study involving patients with advanced colorectal cancer treated with tetrahydrocarbazole derivatives showed promising results in terms of tumor size reduction and overall survival rates.
  • Neurodegenerative Disease Management : Clinical trials assessing the impact of BuChE inhibitors derived from tetrahydrocarbazole on cognitive function in Alzheimer's patients indicated improvements in memory retention and cognitive scores.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Ramatroban and Analogs
Compound Name Molecular Formula Key Substituents Biological Activity Targets LogP Solubility (DMSO)
Ramatroban C₂₁H₂₁FN₂O₄S 4-Fluorophenylsulfonylamino (R-configuration), propanoic acid Thromboxane/DP2 antagonist TP, DP2/CRTH2 2.9 ≥40 mg/mL
CAY10471 C₂₀H₁₉FN₂O₄S* 4-Fluorophenylsulfonyl-methyl amino, acetic acid DP2 receptor inhibitor DP2/CRTH2 N/A N/A
GJP14 C₂₀H₂₄N₂O₂ Piperidinylmethyl, hydroxyl group Anti-prion activity Prion proteins N/A N/A
3-(1,2,3,4-THC-9-yl)propanoic acid C₁₅H₁₇NO₂ No sulfonamide group , propanoic acid Precursor; reduced receptor affinity N/A N/A N/A
AH-6809 C₁₈H₂₃NO₃ Cyclohexylcarbamate, propanoic acid Prostaglandin E₂ antagonist EP receptors N/A N/A

*Note: CAY10471's molecular formula is inferred from substituent changes; discrepancies exist in literature .

Impact of Substituents on Activity

  • Sulfonamide Substitution: Ramatroban's 4-fluorophenylsulfonylamino group enhances binding to TP/DP2 receptors via hydrophobic and hydrogen-bonding interactions .
  • Side Chain Modifications: Ramatroban’s propanoic acid chain is critical for ionic interactions with receptor residues. Shortening the chain to acetic acid (CAY10471) may reduce binding efficiency . GJP14 and GJC29 replace the acid chain with hydroxyl or benzylamino groups, shifting activity to anti-prion or anti-cancer mechanisms .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Ramatroban’s LogP of 2.9 balances membrane permeability and solubility, whereas CAY10471’s shorter chain may increase hydrophilicity.
  • Solubility: Ramatroban’s solubility in DMSO (≥40 mg/mL) supports its use in preclinical formulations .

Preparation Methods

Traditional Chemical Synthesis via Reductive Amination and Sulfonylation

The classical route to ramatroban begins with the reductive amination of 3-oxo-1,2,3,4-tetrahydrocarbazole (I ) using (S)-phenethylamine (II ) (Figure 1). This step produces a diastereomeric mixture of amines, with the desired (3R)-isomer (III ) isolated as a hydrogensulfate salt in >90% diastereomeric excess . Subsequent cleavage of the phenethyl group via transfer hydrogenolysis with ammonium formate and palladium on charcoal yields enantiopure (3R)-3-amino-1,2,3,4-tetrahydrocarbazole (IV ) .

Sulfonylation of IV with 4-fluorobenzenesulfonyl chloride (V ) in dichloromethane and triethylamine affords the sulfonamide intermediate (VI ) in 85–92% yield . The final step involves Michael addition of acrylonitrile to VI under basic conditions (NaH, THF), followed by hydrolysis with aqueous NaOH to yield ramatroban (VII ) . This method achieves an overall yield of 35–40% after purification .

Key Data:

StepReactionConditionsYield
1Reductive amination(S)-phenethylamine, NaBH(OAc)₃, CH₂Cl₂78%
2HydrogenolysisNH₄HCO₂, Pd/C, MeOH89%
3Sulfonylation4-Fluoro-BSCl, Et₃N, CH₂Cl₂92%
4Alkylation & hydrolysisAcrylonitrile, NaH → NaOH52%

Chemoenzymatic Asymmetric Synthesis

To address chirality challenges, a chemoenzymatic route leverages lipases and oxidoreductases (Figure 2). Resolution of (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol (VIII ) using Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol (IX ) in 98% enantiomeric excess (ee) . Alternatively, alcohol dehydrogenase ADH-A catalyzes the asymmetric reduction of 4,9-dihydro-1H-carbazol-3(2H)-one (X ) to IX with NADPH cofactor recycling .

The (S)-alcohol undergoes Mitsunobu inversion using diethyl azodicarboxylate (DEAD) and Ph₃P, converting it to the (R)-azide (XI ) without racemization . Hydrogenation of XI over Pd/C yields (R)-3-amino-1,2,3,4-tetrahydrocarbazole (IV ), which is sulfonylated and functionalized as in the traditional route . This method achieves 45% overall yield with >99% ee .

Key Data:

EnzymeSubstrateProducteeYield
CAL-B(±)-VIII (R)-IX 98%48%
ADH-AX (R)-IX >99%82%

Asymmetric Catalytic Methods Using ω-Transaminases

A streamlined approach employs ω-transaminases (ω-TA) for direct reductive amination of 4,9-dihydro-1H-carbazol-3(2H)-one (X ) (Figure 3). Using (R)-selective ω-TA from Arthrobacter sp., X reacts with isopropylamine as an amine donor in phosphate buffer (pH 7.5) at 30°C . Despite the ketone’s low solubility, the reaction completes within 4 hours at 50 mM substrate concentration, yielding (R)-IV in >97% ee . This single-step method bypasses intermediate isolations, achieving 65% yield after workup .

Optimized Conditions:

  • Enzyme loading: 20 mg/g substrate

  • Co-solvent: 10% DMSO

  • Temperature: 30°C

  • pH: 7.5

Solid-Phase Synthesis for Scalable Production

Patent CN105693595A discloses a scalable route starting from 1,4-cyclohexanedione monoethylene acetal (XII ) and phenylhydrazine (XIII ). Aldol condensation forms the hydrazone (XIV ), which undergoes Fischer indolization in HCl/EtOH to yield 3,3-ethylenedioxy-1,2,4,9-tetrahydrocarbazol-3-one (XV ) . Acidic hydrolysis (HCl, H₂O) removes the ketal protecting group, producing 1,2,4,9-tetrahydrocarbazol-3-one (XVI ) .

Oximation of XVI with hydroxylamine hydrochloride in pyridine/EtOH gives the oxime (XVII ), which is reduced using (R)-2-amino-3-methyl-1-diphenylbutanol-borane complex to afford (R)-IV in 71% yield and 85% ee . Subsequent sulfonylation and propanoic acid addition follow established protocols .

Key Advantages:

  • Avoids chiral chromatography

  • Amenable to kilogram-scale production

  • 85% ee upgradable via recrystallization

Green Chemistry Approaches

Recent advances emphasize solvent reduction and catalytic efficiency. Patent CN114957245B utilizes microwave-assisted sulfonylation, reducing reaction times from 12 hours to 30 minutes. The use of silver nitrate in aqueous dioxane for oxime cyclization improves atom economy by 20% compared to traditional methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.